2,3-dimethylphenyl 4-nitrobenzoate
Description
2,3-Dimethylphenyl 4-nitrobenzoate is an aromatic ester derivative composed of a 2,3-dimethylphenyl group esterified to 4-nitrobenzoic acid. The molecular formula is C₁₅H₁₃NO₄ (molecular weight: 283.27 g/mol).
Properties
IUPAC Name |
(2,3-dimethylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-4-3-5-14(11(10)2)20-15(17)12-6-8-13(9-7-12)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSVRQLQGXUEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,3-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 2,3-dimethylphenyl 4-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dimethylphenol and 4-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2,3-dimethylphenyl 4-aminobenzoate.
Substitution: Corresponding amides or ethers.
Hydrolysis: 2,3-dimethylphenol and 4-nitrobenzoic acid.
Scientific Research Applications
2,3-dimethylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl 4-nitrobenzoate depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis or substitution reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or interaction with biological macromolecules.
Comparison with Similar Compounds
Research Implications
- Reactivity : Methyl and nitro groups in 2,3-dimethylphenyl 4-nitrobenzoate may synergize to enhance electrophilic aromatic substitution or hydrolysis rates compared to simpler esters.
- Toxicity : Structural parallels to mutagenic epoxy-nitrobenzoates warrant caution in handling.
- Applications: Potential agrochemical or pharmaceutical utility is suggested by analogs like 2-chloro-N-(2,3-dimethylphenyl)acetamide , though further studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
